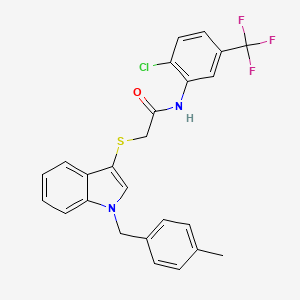

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide

Description

This compound is a sulfur-containing acetamide derivative featuring a 2-chloro-5-(trifluoromethyl)phenyl group and a 1-(4-methylbenzyl)-substituted indole core linked via a thioether bond. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chloro substituent may influence electronic properties and binding interactions.

Properties

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20ClF3N2OS/c1-16-6-8-17(9-7-16)13-31-14-23(19-4-2-3-5-22(19)31)33-15-24(32)30-21-12-18(25(27,28)29)10-11-20(21)26/h2-12,14H,13,15H2,1H3,(H,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTLGEOMDHBEHJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20ClF3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has a complex structure characterized by a chloro-trifluoromethyl phenyl group and an indole moiety linked via a thioacetamide. Its molecular formula is , with a molecular weight of 396.88 g/mol. The presence of the trifluoromethyl group is significant as it often enhances the lipophilicity and biological activity of organic compounds.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound has significant antibacterial and antifungal properties. Its effectiveness against various pathogens can be attributed to the presence of the indole and thiol functionalities, which are known to interact with microbial enzymes.

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, suggesting a possible application in treating inflammatory diseases.

The proposed mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and microbial growth, such as cyclooxygenases (COX) and lipoxygenases.

- Cell Signaling Modulation : It may interfere with signaling pathways that regulate inflammation and immune responses.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Trifluoromethyl Group : Enhances potency against microbial strains.

- Indole Moiety : Contributes to anti-inflammatory effects by modulating immune responses.

Table 1: Summary of Biological Activities

Case Studies

Recent studies have highlighted the potential of this compound in clinical applications:

- Case Study on Antimicrobial Efficacy : A study demonstrated that this compound exhibited an MIC of 12.5 µg/mL against various fungal strains, outperforming traditional antifungal agents like ketoconazole .

- Anti-inflammatory Research : Another investigation revealed that this compound significantly reduced inflammation markers in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .

Comparison with Similar Compounds

Structural Analog: N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide (Compound 41)

- Key Differences :

- Replaces the thioether linkage with a sulfonamide group.

- Features a 2,5-bis(trifluoromethyl)phenylsulfonyl substituent instead of the 2-chloro-5-(trifluoromethyl)phenyl group.

- The indole core is substituted with a 4-chlorobenzoyl group and a 5-methoxy group.

- Synthesis : Yielded 37% via automated HPLC purification, indicating moderate synthetic efficiency compared to thioether-based analogs .

- The bis(trifluoromethyl) group may increase hydrophobicity, affecting bioavailability.

Structural Analog: N-(2-chlorophenyl)-2-{3-[(5Z)-3-[(4-methylphenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

- Key Differences: Incorporates a thiazolidinone ring fused to the indole system, introducing additional hydrogen-bonding and π-stacking capabilities. The 4-methylbenzyl group is retained, but the chloro substituent is positioned at the 2-chlorophenyl group instead of 2-chloro-5-(trifluoromethyl)phenyl.

- Implications: The thiazolidinone moiety may confer anti-inflammatory or antimicrobial activity, as seen in related heterocyclic systems. The absence of a trifluoromethyl group could reduce metabolic stability but improve solubility .

Structural Analog: N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-[(5-{[(4-methoxyphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

- Key Differences :

- Replaces the indole core with a 1,3,4-thiadiazole ring.

- Substitutes the 4-methylbenzyl group with a 4-methoxybenzyl group.

- Retains the 2-chloro-5-(trifluoromethyl)phenyl acetamide backbone.

- Implications : Thiadiazoles are associated with diverse bioactivities, including antifungal and antiviral properties. The methoxy group may enhance electron-donating effects, altering reactivity or binding kinetics compared to the methyl group in the target compound .

Structural Analog: 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide

- Key Differences :

- Positions the chloro substituent at the 3-chloro-4-methylphenyl group instead of 2-chloro-5-(trifluoromethyl)phenyl.

- Uses a benzylsulfanyl-thiadiazole system rather than an indole-thioether scaffold.

- Implications : The 3-chloro-4-methylphenyl group may alter steric interactions with biological targets, while the benzylsulfanyl group could influence redox properties or metabolic pathways .

Data Table: Comparative Analysis of Key Features

Research Findings and Implications

- Synthetic Efficiency : Compound 41’s moderate yield (37%) suggests challenges in sulfonamide coupling compared to thioether formation, which may require optimization for scalability .

- Bioactivity Trends: Thiadiazole and thiazolidinone analogs highlight the importance of heterocyclic cores in modulating target specificity. For example, thiadiazoles are linked to antifungal activity, while thiazolidinones may enhance anti-inflammatory effects .

- Substituent Effects : The trifluoromethyl group in the target compound and its analogs improves metabolic stability but may reduce aqueous solubility. Methoxy or methyl groups on benzyl substituents balance electron-donating effects and lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.